molecular formula C8H4N2O2 B136333 Phthalazine-5,8-dione CAS No. 147088-71-9

Phthalazine-5,8-dione

Cat. No.: B136333
CAS No.: 147088-71-9
M. Wt: 160.13 g/mol
InChI Key: FGNJUOZCRMSPQI-UHFFFAOYSA-N
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Description

Phthalazine-5,8-dione is a heterocyclic compound that belongs to the class of phthalazines It is characterized by a bicyclic structure consisting of a benzene ring fused with a pyrazine ring, with two ketone groups at the 5 and 8 positions

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds and coordination complexes.

    Biology: The compound and its derivatives exhibit biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Phthalazine-5,8-dione derivatives are investigated for their potential as therapeutic agents in treating various diseases.

    Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action for the synthesis of Phthalazine-5,8-dione involves a three-step mechanism . The catalytic effect largely arises from the intrinsic ionic properties of the ionic liquid rather than its action as a simple base .

Safety and Hazards

Phthalazine-5,8-dione may cause cancer and is suspected of causing genetic defects . It is advised to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Future Directions

The future directions for the research on Phthalazine-5,8-dione could involve the rational design of ionic liquid catalysts for the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones . The synthetic method presented has several prominent advantages .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phthalazine-5,8-dione can be synthesized through several methods. One common approach involves the condensation of phthalic anhydride with hydrazine, followed by oxidation. The reaction typically proceeds as follows:

    Condensation: Phthalic anhydride reacts with hydrazine to form phthalhydrazide.

    Oxidation: Phthalhydrazide is then oxidized using an oxidizing agent such as potassium permanganate or hydrogen peroxide to yield this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Phthalazine-5,8-dione undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phthalazine derivatives with different functional groups.

    Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where substituents replace hydrogen atoms on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions include various substituted phthalazines, dihydrophthalazines, and other derivatives with potential biological and industrial applications.

Comparison with Similar Compounds

Phthalazine-5,8-dione can be compared with other similar compounds, such as:

    Phthalazine-1,4-dione: Another phthalazine derivative with different substitution patterns and properties.

    Pyrazolo[1,2-b]phthalazine-5,10-dione: A compound with a fused pyrazole ring, exhibiting distinct chemical and biological activities.

Properties

IUPAC Name

phthalazine-5,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O2/c11-7-1-2-8(12)6-4-10-9-3-5(6)7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNJUOZCRMSPQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)C2=CN=NC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50434816
Record name Phthalazine-5,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50434816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147088-71-9
Record name Phthalazine-5,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50434816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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